4-Bromo-2-isopropoxyphenol
Overview
Description
4-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method includes the use of pyridinium tribromide as the brominating agent in dichloromethane as the solvent. The reaction is carried out at room temperature for about six hours. After the reaction, the mixture is quenched with aqueous hydrochloric acid, and the organic phase is separated and purified to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the phenolic group.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-2-isopropoxyphenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug development due to its structural properties.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxyphenol largely depends on its interactions with other molecules. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attach to the phenol ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
2-Isopropoxyphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYQPKNGGAODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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